molecular formula C3H3ClN2O B8491057 2-Chloro-imidazol-1-ol

2-Chloro-imidazol-1-ol

Cat. No.: B8491057
M. Wt: 118.52 g/mol
InChI Key: KNYPBRUYACBOKO-UHFFFAOYSA-N
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Description

2-Chloro-imidazol-1-ol is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-imidazol-1-ol typically involves the cyclization of amido-nitriles under mild reaction conditions. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, such as arylhalides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar cyclization techniques. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of efficient catalysts and controlled reaction environments are crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-imidazol-1-ol undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions may result in the formation of various substituted imidazoles.

Mechanism of Action

The mechanism of action of 2-Chloro-imidazol-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-Chloro-imidazol-1-ol can be compared with other similar compounds, such as:

Properties

Molecular Formula

C3H3ClN2O

Molecular Weight

118.52 g/mol

IUPAC Name

2-chloro-1-hydroxyimidazole

InChI

InChI=1S/C3H3ClN2O/c4-3-5-1-2-6(3)7/h1-2,7H

InChI Key

KNYPBRUYACBOKO-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=N1)Cl)O

Origin of Product

United States

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